molecular formula C12H12BNO3 B13856424 [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid CAS No. 1224724-40-6

[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid

Cat. No.: B13856424
CAS No.: 1224724-40-6
M. Wt: 229.04 g/mol
InChI Key: SGHCACLSGPQOEW-UHFFFAOYSA-N
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Description

[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(6-methoxypyridin-3-yl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the use of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography to ensure high purity.

Scientific Research Applications

Chemistry

In chemistry, [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds is particularly important for the development of new materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a pyridine and a phenyl group in [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid enhances its reactivity and versatility in various chemical transformations. This makes it a more valuable reagent compared to its simpler counterparts .

Properties

CAS No.

1224724-40-6

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[4-(6-methoxypyridin-3-yl)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO3/c1-17-12-7-4-10(8-14-12)9-2-5-11(6-3-9)13(15)16/h2-8,15-16H,1H3

InChI Key

SGHCACLSGPQOEW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=C(C=C2)OC)(O)O

Origin of Product

United States

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